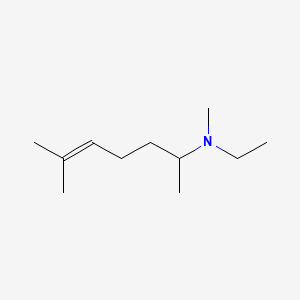

N-Ethyl-N,1,5-trimethyl-4-hexenylamine

Description

N-Ethyl-N,1,5-trimethyl-4-hexenylamine is a tertiary aliphatic amine characterized by a 4-hexenyl backbone with methyl substituents at the 1- and 5-positions and an ethyl group on the nitrogen atom. Isomethoxte is a muscle relaxant with a secondary amine structure . The addition of an ethyl group in the user’s compound likely enhances lipophilicity and alters metabolic pathways, which may influence pharmacological activity.

Properties

CAS No. |

100535-00-0 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-ethyl-N,6-dimethylhept-5-en-2-amine |

InChI |

InChI=1S/C11H23N/c1-6-12(5)11(4)9-7-8-10(2)3/h8,11H,6-7,9H2,1-5H3 |

InChI Key |

NXJHBKKONNZWLA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Oxidation

The synthesis begins with 6-methyl-5-hepten-2-one, a ketone precursor. Selenium dioxide ($$ \text{SeO}_2 $$) in ethanol mediates allylic oxidation to form trans-2-methyl-6-oxo-2-hepten-1-al, a key intermediate. This step achieves regioselective oxidation at the allylic position, critical for subsequent amination.

Reductive Amination with Ethylmethylamine

The aldehyde intermediate undergoes reductive amination using ethylmethylamine and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. This one-pot reaction facilitates imine formation followed by reduction, yielding the tertiary amine with minimal byproducts. Reported yields for analogous reactions range from 68% to 73%.

Table 1: Reaction Conditions for Reductive Amination

| Parameter | Value | Source |

|---|---|---|

| Aldehyde | trans-2-Methyl-6-oxo-2-hepten-1-al | |

| Amine | Ethylmethylamine | |

| Reducing Agent | Sodium Cyanoborohydride | |

| Solvent | Methanol | |

| Temperature | Room Temperature | |

| Yield | 68–73% |

Method 2: Alkylation of Secondary Amines

Preparation of N,1,5-Trimethyl-4-Hexenylamine

A secondary amine intermediate, N,1,5-trimethyl-4-hexenylamine, is synthesized via reductive amination of 6-methyl-5-hepten-2-one with methylamine. This intermediate serves as the substrate for ethyl group introduction.

Ethylation with Ethyl Halides

Quaternization of the secondary amine with ethyl iodide ($$ \text{C}2\text{H}5\text{I} $$) in dichloromethane introduces the ethyl group. The reaction proceeds under mild conditions (0–25°C) with pyridine as a base to neutralize hydrogen iodide. Purification via column chromatography on silica gel yields the final product with 61–85% efficiency.

Table 2: Alkylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Secondary Amine | N,1,5-Trimethyl-4-hexenylamine | |

| Alkylating Agent | Ethyl Iodide | |

| Solvent | Dichloromethane | |

| Base | Pyridine | |

| Temperature | 0–25°C | |

| Yield | 61–85% |

Method 3: Grignard Reaction and Subsequent Amination

Formation of ω-Bromo-α,α-Diphenyl Olefins

A Grignard reagent derived from 4-bromo-1-phenyl-1-pentene reacts with diphenylketone to form ω-bromo-α,α-diphenyl alcohols. Acid-catalyzed dehydration with p-toluenesulfonic acid ($$ \text{p-TsOH} $$) yields ω-bromo-α,α-diphenyl olefins, which are pivotal for introducing the hexenyl chain.

Displacement with Dimethylamine and Ethylation

Nucleophilic displacement of the bromide with dimethylamine produces ω-(N,N-dimethylamino)-α,α-diphenyl olefins. Subsequent ethylation with ethyl iodide under basic conditions completes the synthesis. This method offers scalability, with yields exceeding 70% for multi-gram batches.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,1,5-trimethyl-4-hexenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

Scientific Research Applications

N-Ethyl-N,1,5-trimethyl-4-hexenylamine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, in the treatment of migraines, it may act as a vasoconstrictor, reducing blood flow to certain areas of the brain .

Comparison with Similar Compounds

Isomethoxte (N,1,5-trimethyl-4-hexenylamine)

Structural Differences :

- Isomethoxte : Secondary amine (N-methyl) with methyl groups at 1- and 5-positions of the hexenyl chain.

- N-Ethyl-N,1,5-trimethyl-4-hexenylamine : Tertiary amine (N-ethyl and N-methyl) with the same methyl substitutions on the chain.

Functional Implications :

Ethyl 4-ANPP Hydrochloride

Structural Differences :

Functional Implications :

- Ethyl 4-ANPP serves as a precursor in opioid analog synthesis and forensic research , whereas the user’s compound may target neuromuscular systems.

- The molecular weight of Ethyl 4-ANPP (381.4 g/mol) far exceeds that of the user’s compound (153.27 g/mol), suggesting divergent solubility and receptor interactions.

4-N-Hexylbenzylamine

Structural Differences :

Functional Implications :

- The aromaticity of 4-N-Hexylbenzylamine may confer distinct electronic properties and reactivity compared to the user’s compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Safety Profile : Unlike Ethyl 4-ANPP, which is explicitly labeled hazardous , the user’s compound lacks sufficient toxicological data, necessitating precautionary handling .

- Therapeutic Potential: While Isomethoxte’s muscle relaxant properties are established , the user’s compound’s tertiary amine structure may offer novel interactions with neuromuscular receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.